molecular formula C25H22N2O2 B2541425 N-(3-氧代-1,2,3,5,6,7-六氢吡啶并[3,2,1-ij]喹啉-9-基)-[1,1'-联苯]-4-甲酰胺 CAS No. 898427-55-9

N-(3-氧代-1,2,3,5,6,7-六氢吡啶并[3,2,1-ij]喹啉-9-基)-[1,1'-联苯]-4-甲酰胺

货号: B2541425
CAS 编号: 898427-55-9
分子量: 382.463
InChI 键: PMBAXJAOQZACRC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C25H22N2O2 and its molecular weight is 382.463. The purity is usually 95%.
BenchChem offers high-quality N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-[1,1'-biphenyl]-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-[1,1'-biphenyl]-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

多态性修饰和利尿特性

与指定化合物具有相似核心结构的化合物6-羟基-N-(4-甲氧基苯基)-4-氧代-2,4-二氢-1H-吡咯并[3,2,1-ij]喹啉-5-甲酰胺表现出很强的利尿特性,使其成为治疗高血压的潜在药物。它存在两种多态形式,每种形式具有独特的分子组织和晶体堆积,有利于其药理功效 (Shishkina 等人,2018).

酪氨酸激酶抑制用于癌症治疗

N-(4-(6,7-二取代-喹啉-4-氧基)-3-氟苯基)-2-氧代-3-苯基咪唑烷-1-甲酰胺,其结构与指定化合物相关,已被设计为 c-Met 和 VEGFR2 酪氨酸激酶的双重抑制剂。这些化合物对这些酶表现出有效的体外活性,具有良好的药代动力学特性,并在小鼠的各种人类肿瘤异种移植模型中显示出很高的体内功效,突显了它们作为癌症治疗的潜力 (Mannion 等人,2009).

抗肿瘤作用和免疫调节特性

喹啉-3-甲酰胺衍生物,如利诺胺,已在体内表现出免疫调节和抗肿瘤作用。值得注意的是,利诺胺对大鼠的各种前列腺癌表现出可再现的抗肿瘤作用,无论其生长速度、形态分化、转移能力或雄激素反应性如何。这些作用仅在体内观察到,涉及癌细胞的细胞毒性反应,可能涉及免疫和非免疫宿主机制 (Ichikawa 等人,1992).

通过抑制血管生成和外排泵来克服化疗耐药性

3-((喹啉-4-基)甲基氨基)-N-(4-(三氟甲氧基)苯基)噻吩-2-甲酰胺 (OSI-930) 及其衍生物已显示出通过抑制血管生成和 P-糖蛋白外排泵的活性来克服癌症化疗耐药性的潜力。这些化合物通过调节肿瘤微环境和逆转耐药机制,增强了传统化疗药物的疗效,表明它们作为多药耐药逆转剂的潜力 (Mudududdla 等人,2015).

作用机制

The mechanism of action would depend on the intended biological target of this compound. Given the presence of the hexahydropyrido[3,2,1-ij]quinolin-9-yl group, it might interact with biological receptors or enzymes that recognize this structural motif .

未来方向

The future research directions for this compound could involve further exploration of its biological activity, optimization of its chemical structure for enhanced potency and selectivity, and investigation of its pharmacokinetic properties .

属性

IUPAC Name

N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c28-23-13-12-21-16-22(15-20-7-4-14-27(23)24(20)21)26-25(29)19-10-8-18(9-11-19)17-5-2-1-3-6-17/h1-3,5-6,8-11,15-16H,4,7,12-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBAXJAOQZACRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。